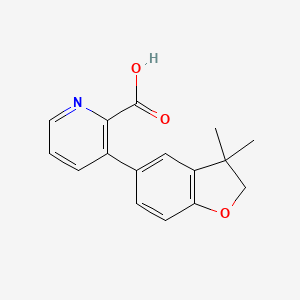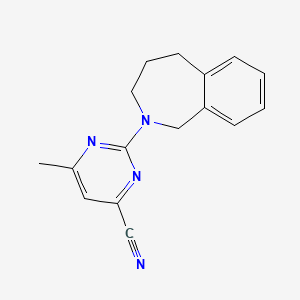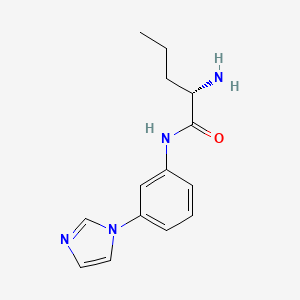![molecular formula C10H15N3O4S B6635297 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name MRS2179 and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid involves its ability to bind to and block the P2Y1 receptor. This receptor is activated by the binding of adenosine diphosphate (ADP) and plays a key role in platelet aggregation and vasoconstriction. By blocking this receptor, 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid can inhibit these processes and has potential therapeutic applications in a variety of cardiovascular diseases.
Biochemical and Physiological Effects:
In addition to its effects on platelet aggregation and vascular smooth muscle contraction, 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid has also been found to have effects on other physiological processes, including insulin secretion and bone formation. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid in lab experiments is its high potency and specificity for the P2Y1 receptor. This compound has been extensively studied and its effects are well-characterized, making it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are a number of potential future directions for research on 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as thrombosis and atherosclerosis. This compound may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the effects of this compound on other physiological processes, such as insulin secretion and bone formation.
Synthesis Methods
The synthesis of 2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid can be achieved through a number of different methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methyl-2-(methylsulfonyl)propylamine. This reaction can be carried out using a variety of different solvents and catalysts, and the resulting product can be purified using standard techniques such as column chromatography.
Scientific Research Applications
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including platelet aggregation and vascular smooth muscle contraction.
properties
IUPAC Name |
2-[(2-methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,18(3,16)17)6-12-9-11-5-4-7(13-9)8(14)15/h4-5H,6H2,1-3H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWYBODVIGBMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)

![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)


